Camostat mesylate

Vue d'ensemble

Description

Camostat mesylate is an orally bioavailable serine protease inhibitor initially approved in Japan in 1985 for treating chronic pancreatitis and reflux esophagitis . Its mechanism of action involves inhibiting transmembrane protease serine 2 (TMPRSS2), a host protease critical for activating the spike (S) protein of coronaviruses, including SARS-CoV-2 . Upon oral administration, this compound is rapidly metabolized by esterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which retains protease inhibitory activity . Pharmacokinetic studies reveal that this compound has a plasma half-life of less than 1 minute, while GBPA peaks at 0.25 mM in plasma after a 200 mg dose and is eliminated with a half-life of ~2 hours .

Preclinical studies demonstrated that this compound and GBPA inhibit SARS-CoV-2 entry into human lung tissue ex vivo by blocking TMPRSS2 and related proteases like TMPRSS11D and TMPRSS13 .

Méthodes De Préparation

La synthèse du mésylate de camostat implique plusieurs étapes, commençant par la préparation de fragments clés. Une méthode courante implique le couplage de l'acide p-guanidinobenzoïque avec le 2-(diméthylamino)-2-oxoéthyl 2-(4-hydroxyphényl)acétate en utilisant la trihalotriazine comme réactif de couplage. Cette méthode est connue pour son rendement élevé et ses faibles niveaux d'impuretés, ce qui la rend appropriée pour la production industrielle . Une autre méthode consiste à soumettre le chlorhydrate de camostat à un échange de sel en utilisant un sel de métal alcalin de l'acide méthanesulfonique .

Analyse Des Réactions Chimiques

Le mésylate de camostat subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont moins courantes pour le mésylate de camostat en raison de sa structure stable.

Réactions de substitution : Le mésylate de camostat peut subir des réactions de substitution, impliquant notamment ses groupes ester et amide.

Les réactifs et les conditions courants pour ces réactions comprennent des conditions d'hydrolyse acide ou basique, et le principal produit formé par hydrolyse est le GBPA .

Applications De Recherche Scientifique

Clinical Applications

Chronic Pancreatitis and Reflux Esophagitis

- Camostat mesylate has been utilized in Japan since the 1980s for chronic pancreatitis and postoperative reflux esophagitis. Its mechanism involves inhibiting serine proteases, which reduces inflammation and promotes pancreatic function by increasing cholecystokinin release, thereby enhancing pancreatic secretions .

COVID-19 Treatment

- Recent studies have highlighted this compound's potential in treating COVID-19 by inhibiting the transmembrane protease serine 2 (TMPRSS2), which is crucial for SARS-CoV-2 entry into host cells. In vitro studies demonstrated that this compound effectively inhibited viral entry into human lung epithelial cells, showcasing an EC50 of 178 nM against SARS-CoV-2 .

Case Studies and Research Findings

COVID-19 Clinical Trials

- A retrospective study involving 371 ICU patients indicated that those treated with this compound had a lower need for invasive mechanical ventilation compared to those who did not receive the drug (9.2% vs. 17.8%) over a treatment period of seven days . Another study reported that patients receiving this compound showed a decrease in COVID-19 severity within eight days .

Pancreatitis Models

- In animal models, this compound administration led to reduced pancreatic fibrosis and inflammation, highlighting its protective effects on pancreatic tissue . Additionally, it has been shown to improve kidney function in hypertensive rats by inhibiting prostasin, which regulates epithelial sodium channels .

Pharmacokinetics and Safety Profile

This compound is administered orally, with dosing typically at 200 mg three times daily for chronic conditions. Studies indicate that it is well-tolerated across various dosing regimens, although food intake can reduce its plasma exposure significantly . Safety profiles have shown minimal adverse effects, making it a viable option for long-term treatment.

Future Research Directions

Ongoing research aims to further elucidate this compound's efficacy against COVID-19 through larger-scale clinical trials and explore its potential applications in other viral infections and inflammatory diseases. The drug's ability to modulate immune responses could open avenues for treating conditions characterized by excessive inflammation.

Summary Table of Applications

| Application | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| Chronic Pancreatitis | Serine protease inhibition | Long-term use in Japan; reduces pancreatic fibrosis |

| Reflux Esophagitis | Reduces inflammation and promotes healing | Approved treatment since the 1990s |

| COVID-19 | Inhibits TMPRSS2 to prevent viral entry | Retrospective ICU study showing reduced ventilation needs |

| Inflammatory Conditions | Modulates cytokine release | Animal studies showing reduced inflammation |

Mécanisme D'action

Camostat mesylate exerts its effects by inhibiting serine proteases, particularly TMPRSS2. This inhibition prevents the activation of various proteins involved in inflammatory and viral processes. In the context of COVID-19, this compound inhibits the entry of SARS-CoV-2 into human lung cells by blocking TMPRSS2, thereby preventing the virus from binding to and entering the cells . Additionally, this compound reduces the levels of pro-inflammatory cytokines such as interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha .

Comparaison Avec Des Composés Similaires

Nafamostat Mesylate

Nafamostat mesylate, another TMPRSS2 inhibitor, is structurally and functionally similar to camostat mesylate but exhibits superior pharmacological properties:

- Potency : Nafamostat is ~10-fold more potent than this compound in inhibiting TMPRSS2, with a lower EC50 (0.0026 µM vs. 0.026 µM for camostat) . This is attributed to nafamostat forming more stable enzyme-substrate complexes .

- Antiviral Efficacy : In animal models, nafamostat reduced SARS-CoV-2 viral load more effectively than this compound .

- Safety : this compound was associated with higher rates of serious adverse events (e.g., elevated liver enzymes) in clinical trials, whereas nafamostat’s safety profile in COVID-19 remains under investigation .

Table 1: Key Comparisons Between Camostat and Nafamostat

Gabexate Mesylate (FOY-251)

Gabexate mesylate, a structural analog of this compound, shares similar protease-inhibitory activity but differs in metabolism:

- Antiviral Activity : Both compounds showed comparable inhibition of SARS-CoV-2 in vitro, likely due to camostat’s rapid conversion to GBPA in serum .

- Clinical Use : Gabexate is used for disseminated intravascular coagulation (DIC), whereas camostat is prioritized for pancreatic and respiratory applications .

Bromhexine Hydrochloride

Bromhexine, a mucolytic agent with TMPRSS2 inhibitory activity, contrasts with this compound in specificity:

- Target Specificity : Bromhexine selectively inhibits TMPRSS2 but lacks broad-spectrum protease inhibition .

E-64d (Aloxistatin)

E-64d, a cysteine protease inhibitor, complements this compound’s mechanism by blocking cathepsin-mediated viral entry:

- Synergistic Effects : Combined use of this compound and E-64d achieved complete inhibition of SARS-CoV-2 in cell cultures .

Mechanistic and Clinical Challenges

- Metabolism Limitations : this compound’s rapid conversion to GBPA and short half-life necessitate frequent dosing (e.g., 600 mg 4× daily) to maintain therapeutic plasma levels, complicating adherence .

- Genetic Variability : Polymorphisms in TMPRSS2 affect drug response, with some populations showing reduced sensitivity to this compound .

- Safety Concerns : Systemic TMPRSS2 inhibition may cause off-target effects, including gastrointestinal injury and elevated liver enzymes, as observed in animal studies .

Activité Biologique

Camostat mesylate is a serine protease inhibitor that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections such as COVID-19. Originally approved for the treatment of chronic pancreatitis and reflux esophagitis in Japan, its biological activity extends to the inhibition of the SARS-CoV-2 virus by targeting host cell proteases critical for viral entry. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound primarily functions by inhibiting the type II transmembrane serine protease (TMPRSS2), which is essential for the activation of the SARS-CoV-2 spike protein, facilitating viral entry into host cells. This mechanism is crucial as TMPRSS2-related proteases are expressed in various tissues, including the upper respiratory tract, making them significant targets for antiviral strategies.

Key Findings:

- Inhibition of TMPRSS2 : this compound effectively inhibits TMPRSS2 and related proteases, preventing SARS-CoV-2 from entering cells. Studies have shown that both this compound and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), exhibit similar antiviral activities against SARS-CoV-2 .

- Metabolization : this compound is rapidly converted to GBPA in vivo, which retains significant inhibitory activity against TMPRSS2. The peak plasma concentration of GBPA after a standard dose of this compound exceeds the effective concentration needed to inhibit viral entry .

Pharmacokinetics

A phase I clinical study evaluated the pharmacokinetics and safety profile of high-dose this compound in healthy adults. Participants received 600 mg doses four times daily under various conditions (fasted and fed states). The study revealed:

- Safety and Tolerance : this compound was well-tolerated across all dosing conditions.

- Impact of Food : Food intake significantly reduced plasma exposure to GBPA, particularly when administered shortly after meals .

- Effective Concentration Duration : The time above half-maximal effective concentration (EC50) for GBPA was approximately 11.5 hours when administered in a fasted state .

Case Studies and Clinical Applications

Several case studies have highlighted the potential of this compound in treating COVID-19:

- SARS-CoV-2 Inhibition : In vitro studies demonstrated that this compound effectively inhibits SARS-CoV-2 infection in human lung tissue by blocking TMPRSS2 activity. This suggests that it could be a viable option for therapeutic intervention during early viral entry stages .

- Repurposing for COVID-19 : Given its established safety profile and mechanism of action against TMPRSS2, this compound is being repurposed for COVID-19 treatment. Ongoing phase III trials aim to further assess its efficacy in larger populations .

Table 1: Comparison of this compound and GBPA Activity

| Compound | Target Protease | EC50 (µM) | Metabolization Rate | Safety Profile |

|---|---|---|---|---|

| This compound | TMPRSS2 | 0.25 | Rapid | Well-tolerated |

| GBPA | TMPRSS2 | 0.178 | Moderate | Well-tolerated |

Table 2: Phase I Study Results on Pharmacokinetics

| Condition | Plasma Exposure (GBPA) | Time Above EC50 (hours) |

|---|---|---|

| Fasted | High | 11.5 |

| After Meal | Low | 6.0 |

| 30 min Before Meal | Moderate | 8.0 |

| 1 hour Before Meal | Moderate | 10.0 |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of camostat mesylate against SARS-CoV-2, and how does this inform experimental design?

this compound inhibits the host transmembrane protease serine 2 (TMPRSS2), which is essential for viral entry by cleaving the SARS-CoV-2 spike protein. Researchers should design in vitro experiments using cell lines expressing TMPRSS2 (e.g., HEK293T or Calu-3 cells) and measure viral entry via pseudovirus assays or live-virus replication kinetics. Include controls for alternative entry pathways (e.g., cathepsin-mediated) to isolate TMPRSS2-specific effects .

Q. How do in vitro findings for this compound translate to in vivo models, and what are critical considerations for animal studies?

While in vitro studies show TMPRSS2 inhibition reduces viral entry, in vivo translation requires attention to pharmacokinetics (e.g., bioavailability, metabolite activity). Use rodent models (e.g., hamsters) with validated TMPRSS2 expression in respiratory tissues. Measure viral load in nasopharyngeal swabs and lung tissue, alongside symptom resolution (e.g., weight loss, cytokine levels). Note that this compound reduced mortality in SARS-CoV-infected mice but requires dose optimization for SARS-CoV-2 .

Q. What are validated assays to quantify this compound’s inhibition of TMPRSS2 activity?

Use fluorogenic substrate assays (e.g., Boc-QAR-AMC) to measure TMPRSS2 protease activity in cell lysates. For viral entry inhibition, employ spike-pseudotyped lentiviruses in TMPRSS2+/hACE2+ cell lines. Include parallel experiments with other serine protease inhibitors (e.g., nafamostat) for comparative efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial data showing this compound’s lack of viral load reduction but accelerated symptom resolution?

Phase 2 trials (NCT04353284) found no significant reduction in nasopharyngeal (NP) viral load but noted faster symptom resolution (e.g., taste/smell recovery). This suggests this compound may modulate host inflammatory responses (e.g., NF-κB signaling) rather than directly suppressing viral replication. Design studies integrating virological (qRT-PCR, plaque assays) and immunological endpoints (cytokine profiling, single-cell RNA-seq) to dissect these dual mechanisms .

Q. What methodological frameworks are recommended for analyzing this compound’s pharmacokinetic/pharmacodynamic (PK/PD) relationships in heterogeneous populations?

Use population PK modeling to account for inter-individual variability in drug metabolism (e.g., CYP3A4/5 polymorphisms). A recent PK study demonstrated low drug-drug interaction risk, supporting its combinatory use with antivirals. Validate PD markers (e.g., TMPRSS2 activity in bronchial epithelial cells) and correlate with clinical outcomes (e.g., symptom scores) using mixed-effects models .

Q. How should researchers address the limitations of this compound’s in vitro efficacy in clinical trial design?

Prioritize patient stratification by TMPRSS2 expression levels (e.g., nasal epithelium biopsies) and viral variants (e.g., Alpha, Delta, Omicron). The P681R mutation in Delta enhances TMPRSS2 dependency, potentially increasing camostat’s efficacy. Use adaptive trial designs with interim analyses to adjust dosing or inclusion criteria .

Q. What computational approaches are validated for predicting this compound’s off-target effects and therapeutic potential beyond COVID-19?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict interactions with proteases beyond TMPRSS2 (e.g., matriptase). Camostat’s antifibrotic and anti-inflammatory properties in pancreatitis models suggest repurposing studies for ARDS or post-COVID fibrosis. Validate predictions with transcriptomic (RNA-seq) and proteomic (LC-MS) profiling .

Q. Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing this compound’s time-to-event outcomes (e.g., symptom resolution)?

Use Cox proportional hazards models with time-varying covariates (e.g., viral load trajectory). For ordinal outcomes (e.g., FLU-Pro-Plus scores), apply longitudinal mixed-effects models. Adjust for baseline confounders (e.g., age, comorbidities) using inverse probability weighting .

Q. How can researchers ethically justify off-label this compound use in clinical trials during public health emergencies?

Follow guidelines requiring institutional review board (IRB) approval and informed consent for off-label use. Retrospective analyses (e.g., UAE case reports) must anonymize data and obtain IRB waivers for secondary use. Transparency in adverse event reporting is critical, even with camostat’s established safety profile .

Q. What are best practices for accessing and replicating this compound trial data from public repositories?

Adhere to FAIR principles: Use ClinicalTrials.gov (NCT04353284) for protocol details and contact trial sponsors (e.g., Yale School of Medicine) for de-identified datasets. For computational studies, validate docking scores (e.g., −6.648 kcal/mol for TMPRSS2) using open-source tools like PyMOL or ChimeraX .

Propriétés

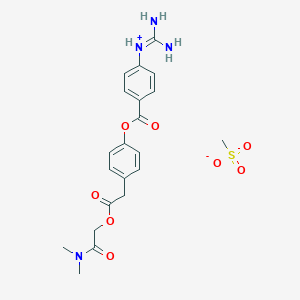

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEKIHNIDBATFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020238 | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-29-8 | |

| Record name | Camostat mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.